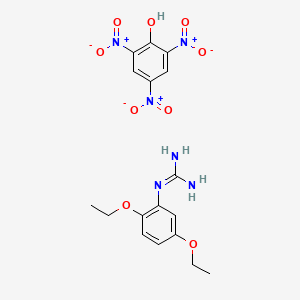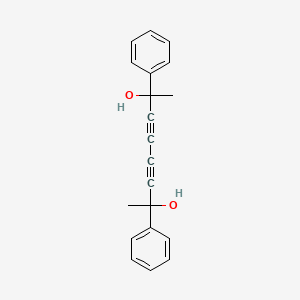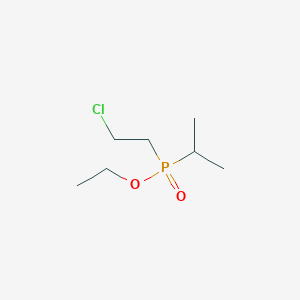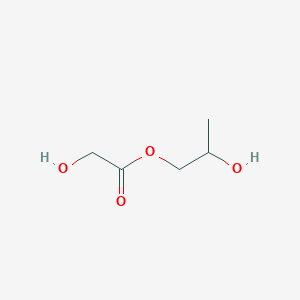
2-(Chloroacetyl)-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroacetyl)-9H-fluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of a chloroacetyl group attached to the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-9H-fluoren-9-one typically involves the reaction of fluorenone with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-9H-fluoren-9-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The fluorenone core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Oxidation: Formation of fluorenone derivatives with additional oxygen functionalities.
Reduction: Formation of fluorenol derivatives.
Scientific Research Applications
2-(Chloroacetyl)-9H-fluoren-9-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(Chloroacetyl)-9H-fluoren-9-one involves its interaction with nucleophiles, leading to the formation of covalent bonds. The chloroacetyl group is highly reactive and can form stable adducts with various nucleophiles, making it useful in chemical synthesis and biological applications. The fluorenone core can also interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound of 2-(Chloroacetyl)-9H-fluoren-9-one, lacking the chloroacetyl group.
Chloroacetyl Chloride: A reagent used in the synthesis of this compound.
Fluorenol: A reduced form of fluorenone, differing in the oxidation state of the fluorenone core.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl group and the fluorenone core. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The chloroacetyl group enhances the compound’s reactivity towards nucleophiles, while the fluorenone core provides a stable and versatile scaffold for further chemical modifications.
Properties
CAS No. |
62245-19-6 |
|---|---|
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
2-(2-chloroacetyl)fluoren-9-one |
InChI |
InChI=1S/C15H9ClO2/c16-8-14(17)9-5-6-11-10-3-1-2-4-12(10)15(18)13(11)7-9/h1-7H,8H2 |
InChI Key |
BNRCNCVGBLQBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


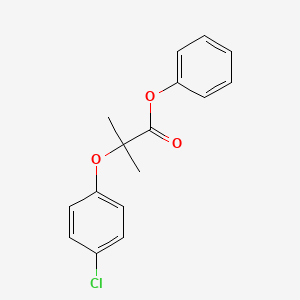
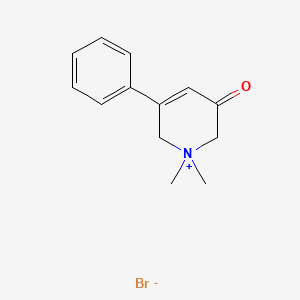
![Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14559483.png)
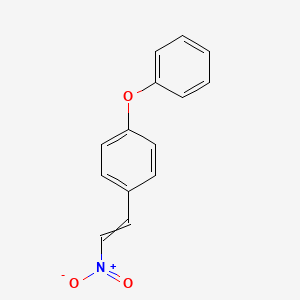
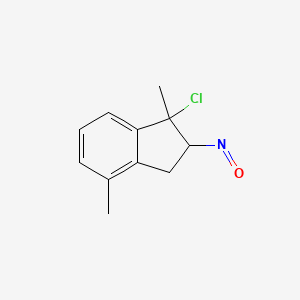
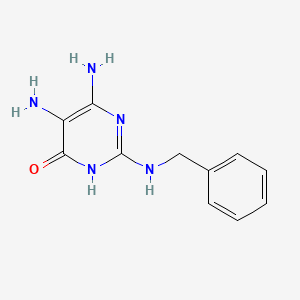
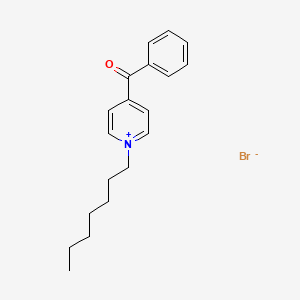
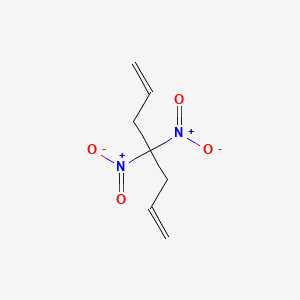
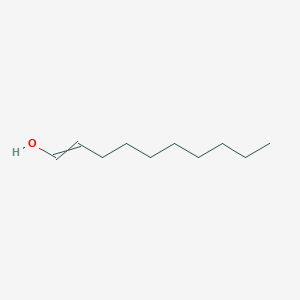
![1-(1-Chloroethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14559526.png)
